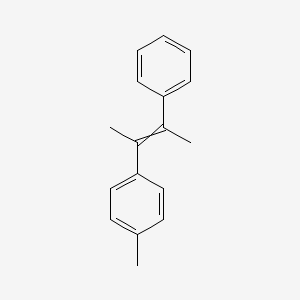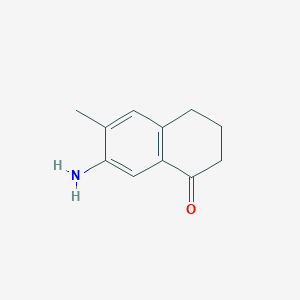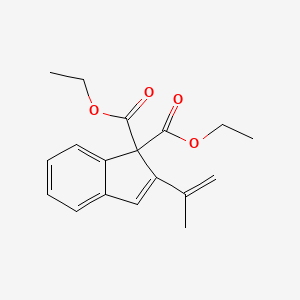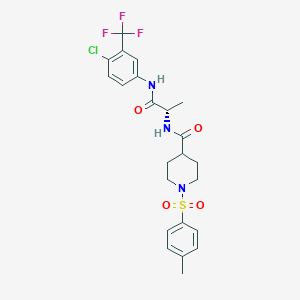
C23H25ClF3N3O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H25ClF3N3O4S Tianeptine . It is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. Tianeptine has a unique pharmacological profile compared to other antidepressants, as it acts as a selective serotonin reuptake enhancer rather than an inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine involves several steps:
Starting Materials: The synthesis begins with 7-aminoheptanoic acid and 5,8-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
Reaction Steps:
Industrial Production Methods
Industrial production of Tianeptine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Tianeptine undergoes several types of chemical reactions, including:
Oxidation: Tianeptine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the Tianeptine molecule.
Substitution: Halogen substitution reactions can occur on the aromatic rings of Tianeptine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized metabolites of Tianeptine.
Reduction Products: Reduced forms of Tianeptine with modified functional groups.
Substitution Products: Halogenated derivatives of Tianeptine.
Scientific Research Applications
Tianeptine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Studied for its effects on neurotransmitter systems and neuroplasticity.
Medicine: Primarily used in the treatment of major depressive disorder and has been studied for potential use in treating anxiety and stress-related disorders.
Industry: Used in the pharmaceutical industry for the production of antidepressant medications.
Mechanism of Action
Tianeptine exerts its effects through several mechanisms:
Serotonin Reuptake Enhancement: Unlike most antidepressants, Tianeptine enhances the reuptake of serotonin, leading to increased serotonin levels in the brain.
Neuroplasticity: Tianeptine has been shown to promote neuroplasticity, particularly in the hippocampus, which is associated with its antidepressant effects.
Molecular Targets: Tianeptine targets serotonin transporters and modulates the activity of glutamate receptors, which are involved in synaptic plasticity and mood regulation.
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant but acts as a serotonin reuptake inhibitor.
Imipramine: Similar to Amitriptyline, it inhibits the reuptake of serotonin and norepinephrine.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action compared to Tianeptine.
Uniqueness of Tianeptine
Mechanism of Action: Tianeptine’s unique mechanism of enhancing serotonin reuptake sets it apart from other antidepressants that typically inhibit serotonin reuptake.
Neuroplasticity: Its ability to promote neuroplasticity is a distinctive feature that contributes to its therapeutic effects.
Properties
Molecular Formula |
C23H25ClF3N3O4S |
|---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
N-[(2S)-1-[4-chloro-3-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H25ClF3N3O4S/c1-14-3-6-18(7-4-14)35(33,34)30-11-9-16(10-12-30)22(32)28-15(2)21(31)29-17-5-8-20(24)19(13-17)23(25,26)27/h3-8,13,15-16H,9-12H2,1-2H3,(H,28,32)(H,29,31)/t15-/m0/s1 |
InChI Key |
PNRHLPQJENIGJX-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)

![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)

![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)
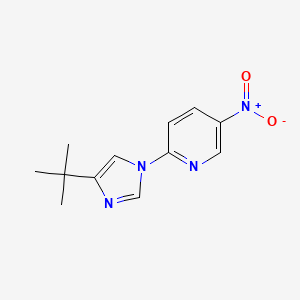
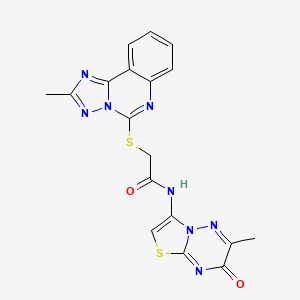
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
